molecular formula C23H15Br4N3O4 B15013756 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate

Cat. No.: B15013756
M. Wt: 717.0 g/mol
InChI Key: IYSKOUKENJLLQG-VPUKRXIYSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by multiple bromine atoms and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate typically involves multiple steps, including bromination, formylation, and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the complex reaction sequences.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, which can lead to the formation of brominated by-products.

    Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenols, while reduction could produce debrominated derivatives.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bromine atoms and functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2,4-Dibromo-6-[(E)-({2-[(2-hydroxyphenyl)formamido]acetamido}imino)methyl]phenol
  • 2,4-Dibromo-6-[(E)-({2-[(2-nitrophenyl)formamido]acetamido}imino)methyl]phenol
  • 2,4-Dibromo-6-[(E)-({2-[(2-chlorophenyl)formamido]acetamido}imino)methyl]phenol

Uniqueness

The uniqueness of 2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate lies in its specific arrangement of bromine atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H15Br4N3O4

Molecular Weight

717.0 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H15Br4N3O4/c24-14-9-13(21(19(27)10-14)34-23(33)16-6-2-4-8-18(16)26)11-29-30-20(31)12-28-22(32)15-5-1-3-7-17(15)25/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+

InChI Key

IYSKOUKENJLLQG-VPUKRXIYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3Br)Br

Origin of Product

United States

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